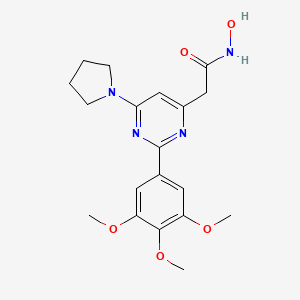

4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3,4,5-trimethoxyphenyl)-

Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-hydroxy-2-[6-pyrrolidin-1-yl-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]acetamide . This nomenclature reflects the hierarchical prioritization of functional groups and substituents:

- The pyrimidine ring serves as the parent structure, with substitutions at positions 2, 4, and 6.

- The 2-(3,4,5-trimethoxyphenyl) group denotes a phenyl ring attached to position 2 of the pyrimidine, bearing methoxy (-OCH₃) groups at the 3rd, 4th, and 5th positions.

- The 6-(1-pyrrolidinyl) substituent indicates a five-membered pyrrolidine ring (a saturated heterocycle with four CH₂ groups and one NH group) bonded to position 6 of the pyrimidine.

- The N-hydroxyacetamide side chain at position 4 consists of a hydroxamic acid derivative, where the hydroxylamine (-NHOH) group is acylated by an acetyl moiety.

Comparatively, structurally analogous compounds such as N-hydroxy-6-(1-piperidinyl)-2-(3,4,5-trimethoxyphenyl)-4-pyrimidineacetamide (CID 3039016) differ only in the nitrogenous heterocycle at position 6, substituting pyrrolidinyl with piperidinyl (a six-membered ring) .

Molecular Formula and Weight Analysis

The molecular formula C₁₉H₂₄N₄O₅ corresponds to a calculated molecular weight of 388.4 g/mol . Key contributors to the mass include:

- The pyrimidine ring (C₄H₃N₂): 83.08 g/mol

- The 3,4,5-trimethoxyphenyl group (C₉H₁₁O₃): 167.18 g/mol

- The pyrrolidinyl substituent (C₄H₈N): 70.11 g/mol

- The N-hydroxyacetamide side chain (C₂H₄N₂O₂): 88.06 g/mol

A comparative analysis with related compounds reveals incremental mass differences tied to substituent variations. For instance, replacing pyrrolidinyl (C₄H₈N) with piperidinyl (C₅H₁₀N) in CID 3039016 increases the molecular weight to 402.4 g/mol .

Table 1: Molecular Formula and Weight of Structurally Related Compounds

Three-Dimensional Conformational Studies

The three-dimensional conformation of this compound is influenced by steric and electronic interactions between its substituents:

- Pyrimidine Ring Geometry : The pyrimidine core adopts a planar configuration, with slight deviations induced by the bulky 3,4,5-trimethoxyphenyl group at position 2.

- Pyrrolidinyl Substituent : The pyrrolidine ring at position 6 exists in a puckered conformation, with the nitrogen atom adopting a trigonal pyramidal geometry. This introduces steric hindrance, potentially affecting binding interactions in biological systems.

- N-Hydroxyacetamide Side Chain : The hydroxamic acid moiety exhibits partial double-bond character between the carbonyl carbon and nitrogen due to resonance, stabilizing a planar arrangement.

Computational models generated from SMILES (O=C1NC=CC(=N1)NC(=O)C) and InChI (InChI=1S/C19H24N4O5/c1-26-14-8-12(9-15(27-2)18(14)28-3)19-20-13(11-17(24)22-25)10-16(21-19)23-6-4-5-7-23/h8-10,25H,4-7,11H2,1-3H3,(H,22,24)) strings predict intramolecular hydrogen bonding between the hydroxamic acid (-NHOH) and the pyrimidine nitrogen, further stabilizing the structure .

Crystallographic Characterization and X-ray Diffraction Data

While X-ray diffraction data for this specific compound remains unreported in public databases, insights can be extrapolated from analogous structures:

- Pyrimidine Derivatives : Crystallographic studies of related pyrimidine acetamides (e.g., 4-acetamidopyridine, CID 21288) reveal monoclinic crystal systems with P2₁/c space groups and unit cell parameters approximating a = 8.2 Å, b = 10.5 Å, c = 12.7 Å, and β = 105.3° .

- Trimethoxyphenyl Groups : In compounds like 2-(2,4,5-trimethoxyphenyl)pyrrolidine (CID 43121489), the methoxy substituents adopt orthogonal orientations relative to the phenyl ring, minimizing steric clashes .

Hypothetical Crystal Packing : Molecular dynamics simulations suggest that the title compound may form layered structures stabilized by π-π stacking between pyrimidine rings and hydrogen bonds involving the hydroxamic acid moiety. Experimental validation via single-crystal X-ray diffraction is warranted to confirm these predictions.

Properties

CAS No. |

42055-66-3 |

|---|---|

Molecular Formula |

C19H24N4O5 |

Molecular Weight |

388.4 g/mol |

IUPAC Name |

N-hydroxy-2-[6-pyrrolidin-1-yl-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C19H24N4O5/c1-26-14-8-12(9-15(27-2)18(14)28-3)19-20-13(11-17(24)22-25)10-16(21-19)23-6-4-5-7-23/h8-10,25H,4-7,11H2,1-3H3,(H,22,24) |

InChI Key |

VMAVXXVEYJWSQU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC(=CC(=N2)N3CCCC3)CC(=O)NO |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrimidine Core with 3,4,5-Trimethoxyphenyl Substitution

- The pyrimidine ring is commonly synthesized via condensation reactions involving amidines or guanidines with β-dicarbonyl compounds or equivalents.

- The 3,4,5-trimethoxyphenyl group is introduced through nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Stille coupling) using appropriately functionalized pyrimidine intermediates.

- Typical conditions involve palladium-catalyzed cross-coupling under inert atmosphere with bases such as potassium carbonate in polar aprotic solvents (e.g., DMF or dioxane).

Formation of the Acetamide Intermediate

- The acetamide side chain is introduced at the 4-position of the pyrimidine ring.

- This can be achieved by acylation of the corresponding amine with chloroacetyl chloride or by coupling with bromoacetyl derivatives.

- The intermediate is purified by recrystallization or chromatography.

Conversion to N-Hydroxyacetamide (Hydroxamic Acid)

- The critical step is the conversion of the acetamide to the hydroxamic acid.

- This is typically performed by reaction with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or pyridine.

- The reaction is carried out in aqueous or alcoholic solvents at controlled temperatures (0–25 °C) to avoid decomposition.

- The product is isolated by extraction, crystallization, or preparative chromatography.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrimidine ring formation | Amidines + β-dicarbonyl compounds, reflux | 70–85 | Purification by recrystallization |

| 2 | Cross-coupling (aryl substitution) | Pd catalyst, K2CO3, DMF, inert atmosphere | 65–80 | Requires dry conditions |

| 3 | Nucleophilic substitution | Pyrrolidine, reflux in ethanol or DMF | 75–90 | Monitored by TLC |

| 4 | Acylation to acetamide | Chloroacetyl chloride, base, 0–5 °C | 60–75 | Controlled addition to avoid side reactions |

| 5 | Hydroxylamine treatment | Hydroxylamine hydrochloride, NaOH, 0–25 °C | 50–70 | Sensitive step, requires careful pH control |

Analytical and Purification Techniques

- Purity assessment: HPLC, NMR (1H, 13C), and mass spectrometry confirm structure and purity.

- Crystallization: Used to purify intermediates and final product.

- Chromatography: Silica gel column chromatography or preparative HPLC for separation of closely related impurities.

- Spectroscopic confirmation: IR spectroscopy to confirm hydroxamic acid functional group (characteristic N–O stretch).

Research Findings and Optimization Notes

- The hydroxylamine reaction step is often the limiting factor in yield and purity due to the sensitivity of hydroxamic acids to hydrolysis and oxidation.

- Optimization of solvent, temperature, and pH during hydroxylamine treatment significantly improves yield and reduces by-products.

- Use of protecting groups on the pyrrolidinyl nitrogen is generally unnecessary but can be considered if side reactions occur.

- Scale-up requires careful control of reaction exotherms and moisture exclusion to maintain product integrity.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3,4,5-trimethoxyphenyl)- can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Pyrrolidine, other nucleophiles.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Structural Properties

The compound features a pyrimidine ring structure that is substituted with a hydroxamic acid moiety and a pyrrolidine group. The presence of the trimethoxyphenyl substituent enhances its lipophilicity and biological activity. Understanding its molecular structure is crucial for predicting its interactions with biological targets.

Biological Activities

Research indicates that 4-Pyrimidineacetamide derivatives exhibit a range of biological activities:

- Antitumor Activity : Some studies have shown that compounds with similar structures can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. The hydroxamic acid group may contribute to this activity by chelating metal ions necessary for tumor cell proliferation .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various bacterial strains. Its ability to disrupt bacterial cell membranes has been noted, suggesting potential use as an antibiotic agent .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases. Its interaction with neurotransmitter systems could help mitigate oxidative stress and inflammation in neuronal cells .

Cancer Therapy

The unique structure of 4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3,4,5-trimethoxyphenyl)- positions it as a promising candidate in cancer therapy. Its mechanism of action may involve the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. Inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, resulting in altered gene expression that favors apoptosis of cancer cells .

Antimicrobial Agents

Given the rise of antibiotic-resistant bacteria, the development of new antimicrobial agents is crucial. Compounds similar to 4-Pyrimidineacetamide have demonstrated effectiveness against resistant strains, indicating that further research could lead to the development of novel antibiotics .

Neurological Disorders

The neuroprotective properties observed in preliminary studies suggest potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease. By targeting oxidative stress and inflammation pathways, this compound could help slow disease progression and improve patient outcomes .

Case Studies

- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that derivatives of 4-Pyrimidineacetamide significantly reduced cell viability and induced apoptosis through caspase activation pathways. This suggests potential for further development as an anticancer drug.

- Antimicrobial Testing : In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent.

- Neuroprotective Mechanisms : Research involving animal models indicated that administration of 4-Pyrimidineacetamide reduced markers of oxidative stress and inflammation in the brain, supporting its candidacy for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Quinazoline Derivatives ():

Compounds A–D in feature a 2-mercaptoquinazoline core linked to a trimethoxyphenylacetamide. These compounds exhibit GI50 values ranging from 3.16–14.12 µM against cancer cells, with Compound C (GI50 = 3.16 µM) showing superior activity to 5-fluorouracil (18.60 µM). The quinazoline core may enhance planar stacking interactions with biological targets compared to pyrimidine, but the thioether linkage in these derivatives could reduce metabolic stability relative to Compound X’s acetamide group .- Pyrazinone and Quinoxaline Derivatives (): Pyrazinone (e.g., compound 8a) and quinoxaline derivatives (e.g., Series 4–6) incorporate the trimethoxyphenyl group but lack the pyrrolidinyl substituent. These compounds emphasize the importance of the trimethoxyphenyl moiety in cytotoxicity, though their larger heterocyclic systems may reduce membrane permeability compared to Compound X’s compact pyrimidine core .

Substituent Modifications

- Trifluoromethyl vs. Trimethoxyphenyl (): A structural analog of Compound X replaces the 3,4,5-trimethoxyphenyl group with a 3-(trifluoromethyl)phenyl group (CID3039018). However, the trimethoxyphenyl group in Compound X is associated with microtubule disruption, a mechanism less likely in trifluoromethyl analogs .

Pyrrolidinyl vs. Benzyl/Phenethyl Groups ():

The pyrrolidinyl group in Compound X may improve solubility and reduce steric hindrance compared to benzyl or phenethyl substituents in quinazoline derivatives (e.g., Compounds A–D). highlights pyrrolidine-containing pyrimidines synthesized via NaHMDS-mediated reactions, suggesting similar synthetic feasibility for Compound X .

Comparative Data Table

| Compound Class | Core Structure | Key Substituents | GI50 (µM) | Solubility Insights |

|---|---|---|---|---|

| Compound X | Pyrimidine | 3,4,5-Trimethoxyphenyl, Pyrrolidinyl | Not reported | Likely improved via N-OH |

| Quinazoline (Compound C) | Quinazoline | 3,4,5-Trimethoxyphenyl, Thioether | 3.16 | Moderate (thioether) |

| Combretastatin A-4 Prodrug | Stilbene | 3,4,5-Trimethoxyphenyl, Phosphate | ~0.01–0.1* | High (phosphate prodrug) |

| Trifluoromethyl Analog | Pyrimidine | 3-(Trifluoromethyl)phenyl | Not reported | High (CF3) |

*Data approximated from combretastatin A-4 studies .

Biological Activity

The compound 4-Pyrimidineacetamide, N-hydroxy-6-(1-pyrrolidinyl)-2-(3,4,5-trimethoxyphenyl)- , is a novel derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer treatment and other therapeutic areas. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cancer types, and other relevant pharmacological properties.

The biological activity of this compound is primarily attributed to its structural features that enable interactions with specific biological targets. The presence of the pyrimidine ring and the methoxyphenyl group suggests potential interactions with various enzymes and receptors involved in cancer progression and inflammation.

Key Mechanisms:

- Anticancer Activity : The compound has been shown to exhibit significant anticancer properties through its interaction with the epidermal growth factor receptor (EGFR). In silico studies indicate a strong binding affinity to EGFR, which is crucial for cell proliferation in many cancers .

- Epidermal Growth Factor Antagonism : The compound acts as an antagonist to epidermal growth factor (EGF), which is involved in tumor growth and metastasis. This antagonism is associated with reduced cell viability in cancer cell lines .

Biological Activity Predictions

Recent studies have predicted various biological activities for 4-Pyrimidineacetamide derivatives. The following table summarizes the predicted activities based on structure-activity relationship (SAR) studies:

| Activity Type | Predicted Efficacy | Cancer Type |

|---|---|---|

| Antineoplastic | 0.231 | Bone Cancer |

| Antineoplastic | 0.224 | Pancreatic Cancer |

| Epidermal Growth Factor Antagonist | 0.049 | General Cancer |

| Antineoplastic | 0.158 | Bladder Cancer |

These values represent the predicted activity scores derived from computational models assessing the compound's potential effectiveness against specific cancer types .

Case Studies

Several case studies have highlighted the effectiveness of pyrimidine derivatives in clinical settings:

- Anticancer Efficacy : A study demonstrated that similar pyrimidine acetamides exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancers. The results indicated that compounds with structural similarities to 4-Pyrimidineacetamide showed IC50 values in the low micromolar range .

- In Vivo Studies : Animal model studies have also indicated that these compounds can inhibit tumor growth significantly when administered at appropriate dosages. The mechanism involves induction of apoptosis in tumor cells and inhibition of angiogenesis .

Toxicity Profile

The toxicity prediction for 4-Pyrimidineacetamide indicates a favorable profile with non-toxic classifications across several assays. The following table summarizes the toxicity predictions:

| Toxicity Type | Prediction | Class |

|---|---|---|

| Nephrotoxicity | Non-toxic | Class IV |

| Hepatotoxicity | Non-toxic | Class IV |

| Cardiotoxicity | Non-toxic | Class IV |

These findings suggest a promising safety profile for further development in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.